molecular formula C14H12BrFOS B6223914 4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene CAS No. 2763756-44-9

4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B6223914
CAS No.: 2763756-44-9
M. Wt: 327.2
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Description

4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that features a bromine atom, a fluorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Methoxylation: The attachment of a methoxy group to the benzene ring.

    Methylsulfanylation: The attachment of a methylsulfanyl group.

Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, and appropriate catalysts for the other steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-fluorobenzene
  • 4-bromoanisole
  • 1-bromo-3-fluorobenzene
  • 4-bromobenzotrifluoride

Uniqueness

4-bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organic molecules or in studies involving specific biological interactions.

Properties

CAS No.

2763756-44-9

Molecular Formula

C14H12BrFOS

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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